molecular formula C12H17NO4 B12829710 Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12829710
M. Wt: 239.27 g/mol
InChI Key: PGNLJJLFGHFYAV-VIFPVBQESA-N
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Description

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of biocatalysts or enzyme-mediated synthesis can be explored to achieve high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxy and methoxy groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the methoxy group, leading to different chemical properties.

    Ethyl 3-(3-methoxyphenyl)propanoate: Lacks the hydroxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3/t9-/m0/s1

InChI Key

PGNLJJLFGHFYAV-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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